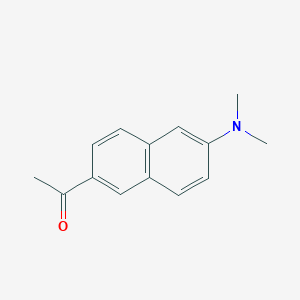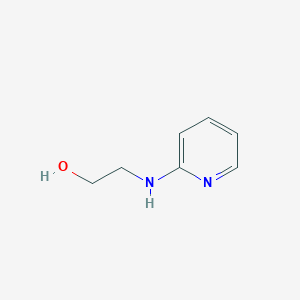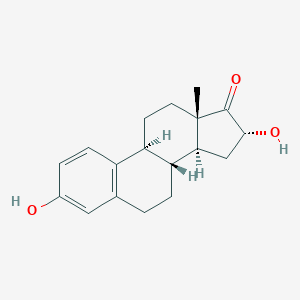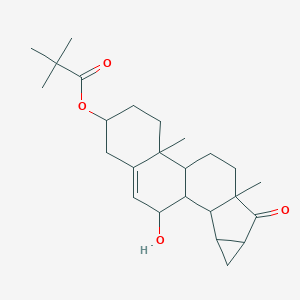
1-(6-(ジメチルアミノ)ナフタレン-2-イル)エタノン
概要
説明
Synthesis Analysis
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives are synthesized through various methods. A notable approach involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthyl derivatives, yielding fluorescent probes for β-amyloids, which are of interest for Alzheimer’s disease diagnostics (Fa et al., 2015). Another synthesis method focuses on creating solvent polarity and viscosity-sensitive fluorophores, crucial for fluorescence microscopy (Jacobson et al., 1996).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray crystallography reveals a planar arrangement between dimethylamino and naphthalenyl moieties, with variations in the conformations affecting their spectral properties (Jacobson et al., 1996).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including photophysical behaviors in different solvents, which are essential for understanding their applications in biological systems (Moreno Cerezo et al., 2001). Their ability to form complexes and react with other organic and inorganic substances is a key area of study, providing insights into their reactivity and potential applications in materials science and biochemistry.
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and optical properties, are significantly influenced by the molecular structure and substitutions on the naphthalen-2-yl ring. The effects of solvent polarity on the optical properties have been investigated, revealing their potential as powerful fluorescent probes (Fa et al., 2015).
Chemical Properties Analysis
The chemical properties, including basicity and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure and the presence of dimethylamino groups. Studies on substituted derivatives have highlighted the influence of the "buttressing effect" on basicity and the reactivity of these compounds (Pozharskii et al., 2003).
科学的研究の応用
膜流動性研究
この化合物は、脂質構造研究において、ラウダンと呼ばれる溶媒感受性色素として使用されます。 膜内のマイクロ環境の極性に敏感であり、脂質が相転移を起こすと赤色シフトを示します .
蛍光プローブ
この化合物は、疎水性のために蛍光プローブの合成に使用されます。 これらのプローブは、アニオンやカチオンに対して優れたセンシングおよび選択性特性を示し、標的生体分子の部品としても使用されます .
有機合成
この化合物は、水にわずかに溶解する無色の結晶性固体であるナフタレンの誘導体です。 有機合成など、いくつかの分野で用途があります .
医薬品化学
この化合物は、その独特な光物理的および化学的特性のために、医薬品化学で使用されます .
生化学
生化学の分野では、この化合物は、その独特の特性のために使用され、その誘導体は、湿潤剤、界面活性剤、および殺虫剤として使用されます .
オプトエレクトロニクスデバイス
この化合物は、ドナー-アクセプター型の双極子蛍光フォアとして、オプトエレクトロニクスデバイスの開発に使用されます .
生物学的タグ
この化合物は、その高発光性のために生物学的タグとして使用されます .
生物系を研究する
この化合物は、特に二光子顕微鏡法によって、生物系を研究するための効率的な双極子色素および蛍光プローブの開発に使用されます .
作用機序
Target of Action
The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .
Mode of Action
This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. For instance, its solubility and stability may vary with temperature . .
特性
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVQYVZTQJOEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571655 | |
| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68520-00-3 | |
| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?
A1: Acedan possesses several characteristics that make it well-suited for TPM:
- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []
- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]
- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].
Q2: How have Acedan-based probes been utilized to study biological processes?
A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:
- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []
- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)










![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
